molecular formula C10H15BrOSi B13455183 (3-Bromomethylphenoxy)trimethylsilane

(3-Bromomethylphenoxy)trimethylsilane

Cat. No.: B13455183
M. Wt: 259.21 g/mol
InChI Key: YYKZQONAOZABTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromomethylphenoxy)trimethylsilane is an organosilicon compound featuring a phenoxy group substituted with a bromomethyl (–CH₂Br) moiety at the meta position, bonded to a trimethylsilyl (–Si(CH₃)₃) group. This structure combines the electrophilic reactivity of the bromomethyl group with the steric and electronic effects of the trimethylsilyl substituent.

Key characteristics:

  • Molecular formula: Likely C₁₀H₁₅BrOSi (based on structural analogs, e.g., ).
  • Reactivity: The bromomethyl group enables alkylation or nucleophilic substitution, while the silyl ether moiety may enhance stability or modulate reactivity in synthetic pathways .
  • Applications: Potential use in cross-coupling reactions, intermediates for heterocycle synthesis, or as alkylating agents in medicinal chemistry .

Properties

Molecular Formula

C10H15BrOSi

Molecular Weight

259.21 g/mol

IUPAC Name

[3-(bromomethyl)phenoxy]-trimethylsilane

InChI

InChI=1S/C10H15BrOSi/c1-13(2,3)12-10-6-4-5-9(7-10)8-11/h4-7H,8H2,1-3H3

InChI Key

YYKZQONAOZABTF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=CC=CC(=C1)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Bromomethylphenoxy)trimethylsilane can be synthesized through several methods. One common method involves the reaction of 3-bromomethylphenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at room temperature to yield the desired product.

Industrial Production Methods

In industrial settings, the production of (3-Bromomethylphenoxy)trimethylsilane may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(3-Bromomethylphenoxy)trimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions typically occur in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.

Major Products Formed

    Substitution: Products include azides, nitriles, and thioethers.

    Reduction: Products include alcohols and hydrocarbons.

    Oxidation: Products include quinones and other oxidized phenolic compounds.

Scientific Research Applications

(3-Bromomethylphenoxy)trimethylsilane has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the preparation of silicon-based materials and coatings.

    Biological Studies: It is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of (3-Bromomethylphenoxy)trimethylsilane involves the reactivity of the bromomethyl and trimethylsilyl groups. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. The trimethylsilyl group can stabilize reactive intermediates and facilitate the formation of silicon-containing compounds. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Structural Analogs: Bromophenyl- and Phenoxy-Substituted Silanes

Compound Name Molecular Formula Key Features Reactivity/Applications References
(3-Bromophenyl)trimethylsilane C₉H₁₃BrSi Bromine directly attached to phenyl ring; no oxygen linkage. Intermediate in Suzuki-Miyaura coupling; less polar than phenoxy analogs.
(4-Bromophenyl)trimethylsilane C₉H₁₃BrSi Para-bromo substitution; positional isomer of the above. Similar cross-coupling utility; electronic effects differ due to substitution pattern.
(3-Bromophenoxy)(tert-butyl)dimethylsilane C₁₂H₁₉BrOSi Bulkier tert-butyl group instead of trimethylsilyl; meta-bromophenoxy group. Enhanced steric hindrance reduces reactivity in nucleophilic substitutions.
(3-Bromophenylethynyl)trimethylsilane C₁₁H₁₃BrSi Ethynyl (–C≡C–) linker between phenyl and silane. Participates in Sonogashira coupling; distinct from phenoxy-based reactivity.

Key Differences :

  • Electron-withdrawing effects: Phenoxy groups increase polarity compared to phenyl analogs, influencing reaction rates in nucleophilic substitutions .
  • Steric effects : Bulkier substituents (e.g., tert-butyl in ) hinder accessibility to reactive sites, whereas trimethylsilyl groups balance stability and reactivity .

Functional Group Analogs: Silyl Ethers and Trifluoromethyl Silanes

Compound Name Molecular Formula Key Features Reactivity/Applications References
(Trifluoromethyl)trimethylsilane C₄H₉F₃Si Electrophilic CF₃ source; no bromine or oxygen. Oxidative trifluoromethylation of C–H bonds, boronic acids, and alkenes.
Allyl trimethylsilane C₆H₁₂Si Allyl group attached to silane; no halogen. Diastereoselective cyclization (75:25 dr in ); used in carbocation stability.

Key Differences :

  • Reactivity profile: Bromomethylphenoxy derivatives act as alkylating agents, whereas trifluoromethyl silanes () enable fluorination. Allyl silanes stabilize carbocations via β-silicon effects .
  • Thermal stability : Trimethylsilyl ethers generally resist hydrolysis under neutral conditions but cleave with acids or fluorides (e.g., ).

Difluorocarbene Precursors

Compound Name Molecular Formula Key Features Reactivity/Applications References
TMSCF₂Br C₄H₉BrF₂Si Bromodifluoromethyl group; difluorocarbene precursor. Generates difluorocarbene at 110°C; used in cyclopropanation of alkenes.
TMSCF₃ C₄H₉F₃Si Trifluoromethyl group; no bromine. Trifluoromethylation via radical or ionic pathways.

Key Differences :

  • Reaction conditions: TMSCF₂Br requires higher temperatures for carbene generation compared to bromomethylphenoxy silanes, which may react under milder conditions due to the labile C–Br bond .
  • Product utility: Difluorocarbenes form cyclopropanes, while bromomethylphenoxy silanes yield alkylated products or ethers .

Data Tables

Table 1: Structural and Reactivity Comparison

Property (3-Bromomethylphenoxy)trimethylsilane (3-Bromophenyl)trimethylsilane (Trifluoromethyl)trimethylsilane
Key functional group Bromomethylphenoxy + SiMe₃ Bromophenyl + SiMe₃ CF₃ + SiMe₃
Electrophilicity High (C–Br bond) Moderate High (CF₃ radical)
Typical reactions Alkylation, etherification Cross-coupling Trifluoromethylation
Thermal stability Moderate High High

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.